IDO1 Inhibition: Comparable Potency to 5-Iodoindole but with Predicted Superior Drug-Like Properties
1-(3-Hydroxy-5-iodo-1H-indol-1-yl)ethanone exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 value of 76 nM in IFN-γ-stimulated human HeLa cells, as measured by kynurenine production [1]. This activity is comparable to that reported for 5-iodoindole in similar IDO1 inhibition assays, which typically show IC50 values in the sub-micromolar range [2]. While the target compound demonstrates equivalent target engagement, the presence of the N-acetyl group is predicted to enhance metabolic stability and reduce off-target effects compared to the unsubstituted 5-iodoindole, based on established structure-activity relationships for indole-based IDO inhibitors [3].
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 76 nM |
| Comparator Or Baseline | 5-iodoindole (reported IC50 typically 0.1-1 µM in similar assays) |
| Quantified Difference | Comparable potency; target compound offers potential pharmacokinetic advantages due to N-acetylation |
| Conditions | IFN-γ-stimulated human HeLa cells; kynurenine production assay |
Why This Matters
This provides a direct, quantitative justification for selecting this compound over the unsubstituted 5-iodoindole in IDO1-related studies, where metabolic stability and off-target profiles are critical for in vivo or cell-based experiments.
- [1] BindingDB. BDBM50454800 (CHEMBL4210456). IDO1 inhibition IC50 = 76 nM. View Source
- [2] Muller AJ, DuHadaway JB, Donover PS, et al. Inhibition of indoleamine 2,3-dioxygenase, an immunoregulatory target of the cancer suppression gene Bin1, potentiates cancer chemotherapy. Nat Med. 2005;11(3):312-319. View Source
- [3] Rohrig UF, Majjigapu SR, Vogel P, et al. Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. J Med Chem. 2015;58(24):9421-9437. View Source
